molecular formula C13H24O2 B076551 4-tert-Butylcyclohexyl propionate CAS No. 10411-93-5

4-tert-Butylcyclohexyl propionate

Cat. No. B076551
CAS RN: 10411-93-5
M. Wt: 212.33 g/mol
InChI Key: QYJZYJNCDKAFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butylcyclohexyl propionate, commonly known as BCH or TBCP, is a fragrance ingredient widely used in the cosmetic and personal care industry. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. BCH is used in a variety of products, including perfumes, colognes, lotions, and shampoos, to provide a long-lasting scent.

Mechanism Of Action

BCH works by binding to odor receptors in the nose, which triggers a response in the brain that is interpreted as a pleasant scent. It is a volatile organic compound, meaning that it evaporates quickly and can be detected by the nose even at low concentrations.

Biochemical And Physiological Effects

BCH has not been found to have any significant biochemical or physiological effects on the body. It is metabolized by the liver and excreted in the urine, and has a low potential for toxicity.

Advantages And Limitations For Lab Experiments

BCH is a useful ingredient in lab experiments that require a consistent and long-lasting scent. Its mild odor and low potential for toxicity make it a safe and reliable choice for use in cosmetics and personal care products. However, its volatility can make it difficult to control the concentration of the scent in the lab environment.

Future Directions

There are several potential future directions for research on BCH. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential for BCH to cause respiratory irritation or other adverse effects in humans. Additionally, research could be conducted on the potential for BCH to interact with other chemicals in cosmetic and personal care products, and the impact of these interactions on human health.

Synthesis Methods

BCH can be synthesized through several methods, including esterification and Friedel-Crafts acylation. In the esterification process, tert-butanol and cyclohexyl propionic acid are reacted in the presence of a catalyst to form BCH. In the Friedel-Crafts acylation process, cyclohexyl propionic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst to form BCH.

Scientific Research Applications

BCH has been the subject of numerous scientific studies due to its widespread use in the fragrance industry. One study investigated the potential for BCH to cause skin sensitization in humans. The study found that BCH did not cause skin sensitization in the tested population, indicating that it is a safe ingredient for use in cosmetics and personal care products.

properties

CAS RN

10411-93-5

Product Name

4-tert-Butylcyclohexyl propionate

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) propanoate

InChI

InChI=1S/C13H24O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

QYJZYJNCDKAFJR-UHFFFAOYSA-N

SMILES

CCC(=O)OC1CCC(CC1)C(C)(C)C

Canonical SMILES

CCC(=O)OC1CCC(CC1)C(C)(C)C

Other CAS RN

10411-95-7
68797-70-6
10411-93-5

Origin of Product

United States

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